molecular formula C23H26F3N3O3 B10860393 6-[(2R)-2-hydroxy-3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]-3,4-dihydro-1H-quinolin-2-one CAS No. 2914889-88-4

6-[(2R)-2-hydroxy-3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B10860393
CAS No.: 2914889-88-4
M. Wt: 449.5 g/mol
InChI Key: QJKYLYXHWSCZQT-LJQANCHMSA-N
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Description

NP-10679 is a highly potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. This compound has shown promise in treating various neurological disorders, including severe pain, subarachnoid hemorrhage, and certain types of epilepsy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NP-10679 involves several steps, starting with the preparation of the core quinoline structure. The key steps include:

Industrial Production Methods

Industrial production of NP-10679 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

NP-10679 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of NP-10679 with modified pharmacological properties. These derivatives are often used in further research to explore the structure-activity relationship of the compound .

Mechanism of Action

NP-10679 exerts its effects by selectively inhibiting the GluN2B subunit of the NMDA receptor. This inhibition prevents the overactivation of the receptor, which is associated with excitotoxicity and neuronal damage in various neurological conditions. The compound’s selectivity for the GluN2B subunit allows it to provide neuroprotection with fewer side effects compared to non-selective NMDA receptor inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NP-10679 stands out due to its high selectivity for the GluN2B subunit and its pH-dependent activity. This allows it to be more effective in acidic conditions, such as those found in ischemic brain tissue, providing targeted neuroprotection with minimal side effects .

Properties

CAS No.

2914889-88-4

Molecular Formula

C23H26F3N3O3

Molecular Weight

449.5 g/mol

IUPAC Name

6-[(2R)-2-hydroxy-3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C23H26F3N3O3/c24-23(25,26)17-2-4-18(5-3-17)29-11-9-28(10-12-29)14-19(30)15-32-20-6-7-21-16(13-20)1-8-22(31)27-21/h2-7,13,19,30H,1,8-12,14-15H2,(H,27,31)/t19-/m1/s1

InChI Key

QJKYLYXHWSCZQT-LJQANCHMSA-N

Isomeric SMILES

C1CC(=O)NC2=C1C=C(C=C2)OC[C@@H](CN3CCN(CC3)C4=CC=C(C=C4)C(F)(F)F)O

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)OCC(CN3CCN(CC3)C4=CC=C(C=C4)C(F)(F)F)O

Origin of Product

United States

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